molecular formula C11H18O3 B13034457 tert-Butyl 2-(3-oxocyclopentyl)acetate

tert-Butyl 2-(3-oxocyclopentyl)acetate

Cat. No.: B13034457
M. Wt: 198.26 g/mol
InChI Key: ZJGZRMPJKCFORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3-oxocyclopentyl)acetate (C₁₂H₂₀O₃) is an ester derivative featuring a cyclopentane ring substituted with a ketone group at the 3-position and an acetate group at the 2-position, protected by a tert-butyl moiety. This compound is pivotal in organic synthesis and pharmaceutical research due to its unique combination of steric bulk (from the tert-butyl group) and reactivity (from the ketone and ester functionalities).

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 2-(3-oxocyclopentyl)acetate

InChI

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-8-4-5-9(12)6-8/h8H,4-7H2,1-3H3

InChI Key

ZJGZRMPJKCFORL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(3-oxocyclopentyl)acetate can be synthesized through various methods. One common approach involves the reaction of 3-oxocyclopentanone with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-oxocyclopentyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 2-(3-oxocyclopentyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ester Group Variations

The tert-butyl ester group distinguishes this compound from analogs with smaller or linear ester chains. Key comparisons include:

Compound Name Structural Difference Key Properties References
Methyl 2-(3-oxocyclopentyl)acetate Methyl ester instead of tert-butyl Higher hydrolysis susceptibility due to reduced steric hindrance; lower lipophilicity
Ethyl 2-(3-oxocyclopentyl)acetate Ethyl ester instead of tert-butyl Intermediate stability; balanced reactivity in nucleophilic substitutions
Propanoate analogs (e.g., Methyl 2-(3-oxocyclopentyl)propanoate) Propanoate chain instead of acetate Altered electronic effects and steric profiles; potential for varied metabolic pathways

Impact of tert-butyl group : The bulky tert-butyl moiety enhances steric protection of the ester, slowing hydrolysis and improving stability under acidic or enzymatic conditions. This makes the compound more suitable for prolonged storage and stepwise synthetic routes .

Cyclopentane Ring Modifications

Variations in the cyclopentane ring’s substitution pattern significantly alter reactivity:

Compound Name Structural Difference Key Properties References
tert-Butyl 3-oxocyclopentane-1-carboxylate Ketone at 3-position, ester at 1-position Different spatial arrangement reduces intramolecular interactions; altered enzyme binding in biological assays
tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate Tetrahydrofuran ring (oxygen-containing) instead of cyclopentane Increased polarity; potential for hydrogen bonding via ring oxygen
Methyl 2-(3-oxocyclohexyl)acetate Six-membered cyclohexane ring Reduced ring strain; slower ketone reactivity due to larger ring size

Key Insight : The five-membered cyclopentane ring in the target compound balances ring strain and stability, favoring kinetic reactivity in cycloadditions or nucleophilic attacks compared to bulkier cyclohexane analogs .

Functional Group Analogs

Ketone vs. Hydroxyl/Amino Groups

Replacing the 3-oxo group with hydroxyl or amino groups alters electronic and biological properties:

Compound Name Functional Group Change Key Differences References
tert-Butyl 2-(1-hydroxycyclohexyl)acetate Hydroxyl instead of ketone Enables hydrogen bonding; increased solubility in polar solvents
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate Amino groups instead of ketone Enhanced basicity; potential for coordination chemistry or peptide conjugation

Biological Relevance: The 3-oxo group in the target compound may participate in keto-enol tautomerism, enabling interactions with enzymes or receptors via electrophilic carbonyl groups, unlike hydroxyl or amino analogs .

Aromatic vs. Aliphatic Systems

Comparisons with aromatic analogs highlight electronic and steric differences:

Compound Name Core Structure Key Differences References
tert-Butyl 2-(3-fluorophenyl)acetate Fluorophenyl instead of cyclopentyl Aromatic resonance stabilizes the structure; fluorine enhances electronegativity
tert-Butyl 2-(6-bromopyridin-2-yl)acetate Brominated pyridine core Pyridine’s nitrogen enables coordination; bromine aids cross-coupling reactions

Application Context : The aliphatic cyclopentyl system in the target compound avoids aromatic ring toxicity issues, making it preferable in certain drug candidates .

Enzymatic Interactions

The 3-oxocyclopentyl acetate scaffold shows promise in modulating enzymatic activity:

  • Hydrolysis Pathways : The tert-butyl ester resists esterases longer than methyl/ethyl analogs, prolonging bioavailability .
  • Ketone Reactivity : The 3-oxo group may act as a Michael acceptor, inhibiting cysteine proteases or kinases .

Comparison with Bioactive Analogs

Compound Name Reported Activity Target Compound’s Advantage References
Methyl dihydrojasmonate Anti-inflammatory Higher metabolic stability due to tert-butyl protection
tert-Butyl N-(4-hydroxycyclohexyl)carbamate Neuroprotective Ketone group offers additional reactive site for derivatization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.